Cas no 1224598-12-2 (3-(4-methylsulfonylphenyl)-1H-pyridin-2-one)

3-(4-メチルスルホニルフェニル)-1H-ピリジン-2-オンは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。その特徴的な構造は、メチルスルホニル基とピリジン-2-オンの組み合わせにより、高い反応性と多様な修飾可能性を有しています。特に、医薬品候補化合物の設計において、優れた生体適合性と薬理活性の調整が可能な点が注目されています。また、この化合物は安定性に優れ、各種反応条件下でも分解しにくい特性を持ち、合成プロセスにおける取り扱いの容易さも利点です。さらに、結晶性が良好なため、精製や特性評価が比較的容易に行える点も実用的なメリットとして挙げられます。

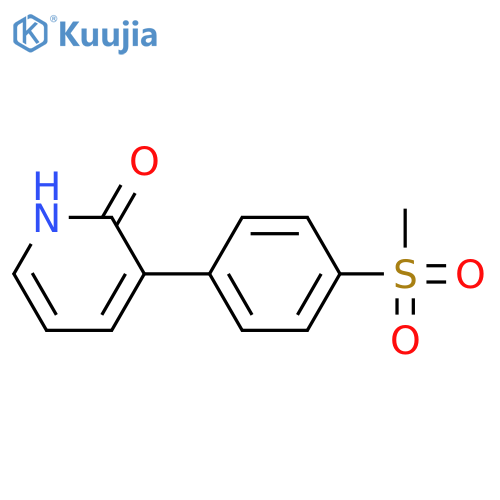

1224598-12-2 structure

商品名:3-(4-methylsulfonylphenyl)-1H-pyridin-2-one

CAS番号:1224598-12-2

MF:C12H11NO3S

メガワット:249.285641908646

MDL:MFCD18312415

CID:2617986

PubChem ID:20397090

3-(4-methylsulfonylphenyl)-1H-pyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one

- MFCD18312415

- 3-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one

- 2-HYDROXY-3-(4-METHYLSULFONYLPHENYL)PYRIDINE

- SCHEMBL3676931

- 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%

- 1224598-12-2

- DTXSID10606739

-

- MDL: MFCD18312415

- インチ: InChI=1S/C12H11NO3S/c1-17(15,16)10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14)

- InChIKey: JVBHYKOFMUJNIQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 249.04596439Da

- どういたいしつりょう: 249.04596439Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 71.6Ų

3-(4-methylsulfonylphenyl)-1H-pyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318098-5g |

2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%; . |

1224598-12-2 | 95% | 5g |

€1159.00 | 2025-02-11 | |

| abcr | AB318098-5 g |

2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%; . |

1224598-12-2 | 95% | 5 g |

€1,159.00 | 2023-07-19 |

3-(4-methylsulfonylphenyl)-1H-pyridin-2-one 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1224598-12-2 (3-(4-methylsulfonylphenyl)-1H-pyridin-2-one) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1224598-12-2)3-(4-methylsulfonylphenyl)-1H-pyridin-2-one

清らかである:99%

はかる:5g

価格 ($):687.0